4-Iodo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family, which is recognized for its diverse biological activities and applications in pharmaceuticals. This compound is characterized by an iodine atom at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position, making it a unique molecule with potential therapeutic uses. Indazoles, including this compound, serve as core structures in various FDA-approved drugs, particularly in oncology .
4-Iodo-6-methoxy-1H-indazole can be derived from commercially available precursors through multi-step synthetic routes. It is classified as a substituted indazole derivative, which can exhibit varied biological activities due to its structural modifications. The presence of iodine and methoxy groups enhances its reactivity and potential interactions within biological systems .
The synthesis of 4-Iodo-6-methoxy-1H-indazole typically involves several key steps:
The reaction conditions often require careful temperature control and the use of solvents such as dimethylformamide (DMF). For example, reactions may involve sodium hydride as a base for nucleophilic substitution or potassium carbonate for facilitating carboxylation .
The molecular structure of 4-Iodo-6-methoxy-1H-indazole can be represented as follows:
The structure features:
This arrangement contributes to its unique chemical properties and potential biological activities .
4-Iodo-6-methoxy-1H-indazole can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for compounds like 4-Iodo-6-methoxy-1H-indazole often involves interaction with specific biological targets, such as proteins involved in cell signaling pathways. For instance, indazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and suppressing tumor growth in various cancer models . The precise mechanisms are still under investigation but may involve modulation of kinase activity or interference with transcription factors.
4-Iodo-6-methoxy-1H-indazole has several scientific uses:
This compound exemplifies the importance of indazole derivatives in medicinal chemistry, showcasing their potential for therapeutic applications while also highlighting their diverse synthetic routes and chemical reactivity.
The indazole scaffold—a bicyclic structure fusing benzene and pyrazole rings—has evolved from a chemical curiosity to a cornerstone of medicinal chemistry. Early naturally occurring indazoles, such as nigeglanine and nigellidine, were isolated from Nigella sativa seeds but exhibited limited therapeutic utility [1]. The synthetic exploration of this scaffold accelerated in the late 20th century, yielding the first clinically significant agents. Benzydamine, developed as a non-steroidal anti-inflammatory drug (NSAID) targeting musculoskeletal pain, demonstrated the scaffold’s ability to modulate inflammatory pathways [1] . The 1990s saw the approval of granisetron, a 5-HT₃ receptor antagonist incorporating a 1-methylindazole core, which revolutionized the management of chemotherapy-induced nausea and vomiting by blocking serotonin signaling in the gut and brain [1] .
The 21st century marked a renaissance in indazole drug development, particularly in oncology. Pazopanib, a multitargeted tyrosine kinase inhibitor bearing a 1H-indazole moiety, received FDA approval in 2009 for renal cell carcinoma. It inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, thereby suppressing tumor angiogenesis and proliferation [1] [4]. Similarly, niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, exploits the indazole scaffold’s capacity for DNA repair interference in BRCA-mutated ovarian and breast cancers [1] . These agents underscore the scaffold’s versatility: its tautomeric equilibria (1H- vs. 2H- forms) and capacity for strategic substitution enable precise interactions with diverse biological targets [1] .
Drug (Year Approved) | Indazole Substitution | Primary Therapeutic Target | Clinical Use |
---|---|---|---|
Benzydamine (1960s) | 1-Benzyl-3-dimethylamino | COX/Phospholipase A2 | Musculoskeletal pain |
Granisetron (1993) | 1-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl] | 5-HT₃ Receptor | Chemotherapy-induced emesis |
Pazopanib (2009) | 1H-Indazol-6-yl with pyrimidine | VEGFR/PDGFR | Renal cell carcinoma |
Niraparib (2017) | 1H-Indazol-7-amine | PARP-1/2 | BRCA-mutant cancers |
Halogenation—particularly iodination—serves as a pivotal strategy for optimizing the physicochemical and pharmacological profiles of indazole derivatives. Iodine’s large atomic radius and polarizability facilitate halogen bonding with biomolecular targets, where it acts as an electrophile interacting with Lewis bases (e.g., carbonyl oxygen or π-systems) in binding pockets. This interaction enhances binding affinity and selectivity [1] [4]. For instance, in kinase inhibitors like pazopanib, halogen bonding between C6/C7 indazole substituents and hinge-region residues (e.g., Glu915 in VEGFR2) stabilizes the inactive conformation of the enzyme [1] .
Beyond target engagement, iodine’s electron-withdrawing nature modulates indazole electronics, reducing electron density at adjacent positions and facilitating electrophilic substitution. This allows sequential functionalization via cross-coupling reactions, as iodine’s orthogonal reactivity to bromine/chlorine enables chemoselective derivatization [4] [7]. Additionally, iodinated indazoles exhibit improved metabolic stability compared to non-halogenated analogs. The carbon-iodine bond’s strength and low reduction potential minimize oxidative dealkylation by cytochrome P450 enzymes, thereby extending plasma half-life [8]. For example, 6-iodo-5-methoxy-1H-indazole demonstrates enhanced stability in hepatic microsomes due to steric shielding of the metabolically labile C5 methoxy group [7]. These attributes make iodinated indazoles—such as 4-iodo-6-methoxy-1H-indazole—versatile intermediates for anticancer, anti-inflammatory, and CNS-targeted agents [4] .
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5